Home > Products > Screening Compounds P45604 > LPA1 receptor antagonist 1
LPA1 receptor antagonist 1 -

LPA1 receptor antagonist 1

Catalog Number: EVT-10920120
CAS Number:
Molecular Formula: C28H26N4O4
Molecular Weight: 482.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lysophosphatidic acid receptor 1 antagonist 1 is a compound that serves as a selective antagonist for the lysophosphatidic acid receptor 1. This receptor is implicated in various physiological processes, including cell proliferation, survival, and migration, particularly in the context of cancer metastasis. The compound is synthesized to target the receptor effectively, offering potential therapeutic benefits in treating conditions such as cancer and fibrotic diseases.

Source

The compound has been developed through various research efforts aimed at identifying effective LPA1 antagonists. Studies have highlighted its potential in inhibiting cancer cell migration and invasion, particularly in triple-negative breast cancer models, showcasing its relevance in oncological pharmacology .

Classification

Lysophosphatidic acid receptor 1 antagonist 1 falls under the category of small molecule antagonists. These compounds are characterized by their ability to bind selectively to specific receptors, thereby inhibiting their activity. This classification is crucial for understanding the pharmacological applications of the compound.

Synthesis Analysis

Methods

The synthesis of lysophosphatidic acid receptor 1 antagonist 1 involves several chemical strategies aimed at optimizing its efficacy and selectivity. One notable approach includes the use of fluorine-containing triazole derivatives, which have demonstrated potent antagonistic activity against LPA1 receptors .

Technical Details

The synthetic pathway typically begins with the formation of key intermediates that are subsequently modified to enhance receptor binding affinity. For instance, modifications to the molecular scaffold can significantly impact the biological activity of the resulting compound. Various techniques such as high-throughput screening and structure-activity relationship studies are employed to refine these compounds .

Molecular Structure Analysis

Structure

Lysophosphatidic acid receptor 1 antagonist 1 features a complex molecular structure that enables its selective binding to the LPA1 receptor. The precise three-dimensional arrangement of atoms within the molecule is critical for its interaction with the receptor.

Data

The molecular formula and specific structural characteristics are typically derived from X-ray crystallography or nuclear magnetic resonance spectroscopy data. For example, certain derivatives have displayed IC50 values indicating their potency in inhibiting LPA-induced signaling pathways .

Chemical Reactions Analysis

Reactions

The synthesis of lysophosphatidic acid receptor 1 antagonist 1 involves several key chemical reactions, including nucleophilic substitutions and coupling reactions. These reactions are designed to construct the desired molecular framework while ensuring high yield and purity.

Technical Details

Reactions may include:

  • Nitrile hydrolysis: A crucial step in synthesizing certain derivatives where nitriles are converted into carboxylic acids.
  • Amide bond formation: Essential for linking different molecular fragments together to achieve the final structure .
Mechanism of Action

Process

Lysophosphatidic acid receptor 1 antagonist 1 exerts its effects by binding to the LPA1 receptor, thereby blocking its activation by endogenous lysophosphatidic acid. This inhibition prevents downstream signaling cascades that promote cell proliferation and migration.

Data

In vitro studies have shown that this antagonist can significantly reduce LPA-induced cellular responses, highlighting its potential as a therapeutic agent against conditions driven by excessive LPA signaling . The binding affinity is often quantified using assays that measure competitive inhibition against radiolabeled ligands.

Physical and Chemical Properties Analysis

Physical Properties

Lysophosphatidic acid receptor 1 antagonist 1 typically exhibits properties such as:

  • Solubility: Generally soluble in organic solvents with varying solubility in aqueous environments.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications.

Chemical Properties

Chemical properties include:

Applications

Scientific Uses

Lysophosphatidic acid receptor 1 antagonist 1 has significant applications in scientific research, particularly in cancer biology and pharmacology. Its primary uses include:

  • Anti-metastatic therapy: Targeting LPA1 to inhibit cancer cell migration and invasion.
  • Fibrosis treatment: Potentially useful in managing fibrotic diseases by modulating LPA signaling pathways.
  • Research tool: Employed in studies investigating the role of lysophosphatidic acid signaling in various physiological and pathological processes .

This compound represents a promising avenue for therapeutic development, particularly given its specificity and potency against LPA1 receptors.

Introduction to Lysophosphatidic Acid Receptor Type 1 Antagonism in Disease Pathobiology

Lysophosphatidic Acid Signaling and Lysophosphatidic Acid Receptor Type 1 Receptor Physiology

Lysophosphatidic acid is a bioactive phospholipid mediator that activates six G protein-coupled receptors (lysophosphatidic acid receptor type 1 through lysophosphatidic acid receptor type 6). Among these, lysophosphatidic acid receptor type 1, a member of the endothelial differentiation gene family, exhibits high structural conservation across species and couples primarily with Gαi, Gαq, and Gα12/13 proteins to regulate downstream signaling cascades [1] [9]. Structural analyses reveal that lysophosphatidic acid receptor type 1 possesses a distinctive negatively charged binding pocket formed by transmembrane helices 3, 5, 6, and 7, which accommodates the phosphate head group of lysophosphatidic acid through polar interactions with residues such as aspartate 129³.³³ and glutamine 125³.²⁹ [1] [10]. This pocket enables recognition of diverse lysophosphatidic acid species with varying acyl chain lengths and saturation states (Table 1), contributing to its functional pleiotropy [1]. The receptor’s activation induces cellular responses including calcium mobilization, cytoskeletal rearrangement, and inhibition of adenylate cyclase—processes critical for physiological tissue repair [1] [9].

Table 1: Binding Affinity of Lysophosphatidic Acid Species to Lysophosphatidic Acid Receptor Type 1

Lysophosphatidic Acid SpeciesChain Length:SaturationApproximate Kd (nM)
18:1Oleoyl (C18:1)2.08
16:0Palmitoyl (C16:0)1.69
18:2Linoleoyl (C18:2)2.83
20:4Arachidonoyl (C20:4)2.59

Source: [9] [10]

Pathogenic Role of Lysophosphatidic Acid Receptor Type 1 in Fibrotic Disorders and Neuroinflammatory Conditions

Dysregulated lysophosphatidic acid–lysophosphatidic acid receptor type 1 signaling drives pathological processes in multiple organ systems. In pulmonary fibrosis, lysophosphatidic acid levels are elevated in bronchoalveolar lavage fluid from idiopathic pulmonary fibrosis patients, and lysophosphatidic acid receptor type 1 activation promotes fibroblast recruitment, transdifferentiation into collagen-secreting myofibroblasts, and aberrant extracellular matrix deposition [1] [6] [8]. Preclinical studies demonstrate that lysophosphatidic acid receptor type 1 knockout mice are protected from bleomycin-induced lung fibrosis, exhibiting reduced vascular leakage, inflammation, and collagen accumulation [6] [8]. Lysophosphatidic acid receptor type 1 antagonists such as AM966 significantly attenuate these processes by inhibiting lysophosphatidic acid-induced fibroblast chemotaxis (half maximal inhibitory concentration = 181 nanomolar) and reducing biomarkers of extracellular matrix remodeling, including collagen type I formation and matrix metalloproteinase 7 [6] [8].

Concurrently, lysophosphatidic acid receptor type 1 is implicated in neuroinflammation and central nervous system disorders. The receptor is expressed in microglia, astrocytes, and neurons, where its activation modulates neuroimmune responses and neuronal excitability [1] [10]. Elevated lysophosphatidic acid levels in the central nervous system correlate with neuropathic pain, demyelination, and astrogliosis in experimental models, effects mediated partly through lysophosphatidic acid receptor type 1-dependent pathways [1]. Structural studies note that lysophosphatidic acid receptor type 1 shares phylogenetic and ligand-binding similarities with cannabinoid receptors, enabling cross-recognition of phosphorylated endocannabinoids—a mechanism potentially linking lipid metabolism to neuroinflammatory cascades [1] [10].

Table 2: Extracellular Matrix Biomarkers Modulated by Lysophosphatidic Acid Receptor Type 1 Antagonism in Idiopathic Pulmonary Fibrosis

BiomarkerBiological SignificanceChange with Lysophosphatidic Acid Receptor Type 1 Antagonism
Collagen Type I FormationReflects fibroblast-to-myofibroblast transition↓ 34–48% vs. placebo
Collagen Type IV DegradationBasement membrane remodeling↓ 28% vs. placebo
Matrix Metalloproteinase 7Epithelial injury and fibrosis progression↓ Significant correlation with forced vital capacity improvement

Source: [8]

Rationale for Targeting Lysophosphatidic Acid Receptor Type 1 in Idiopathic Pulmonary Fibrosis and Central Nervous System Disorders

The mechanistic centrality of lysophosphatidic acid receptor type 1 in fibrosis and neuroinflammation underpins its therapeutic targeting. In idiopathic pulmonary fibrosis, lysophosphatidic acid receptor type 1 antagonism addresses limitations of existing antifibrotics by directly inhibiting fibroblast activation and extracellular matrix production rather than merely slowing functional decline. Phase 2 clinical trials demonstrate that structurally distinct lysophosphatidic acid receptor type 1 antagonists (e.g., BMS-986278) reduce the rate of forced vital capacity decline by up to 62% versus placebo over 26 weeks, with concomitant reductions in profibrotic mediators like transforming growth factor β1 and tissue inhibitor of metalloproteinase 1 [3] [8]. These effects correlate with biomarker evidence of suppressed extracellular matrix turnover (Table 2), validating lysophosphatidic acid receptor type 1’s role as a master regulator of fibrogenesis [4] [8].

For central nervous system disorders, the blood-brain barrier permeability of certain lysophosphatidic acid receptor type 1 antagonists (e.g., LPA1 receptor antagonist 1) enables target engagement in neural tissues [5]. Preclinical evidence shows that central lysophosphatidic acid receptor type 1 blockade attenuates microglial activation and pain behaviors, suggesting therapeutic potential for neuroinflammatory conditions [1] [10]. The structural insights revealing lysophosphatidic acid receptor type 1’s unique ligand-binding properties further facilitate the design of central nervous system-penetrant antagonists with optimized selectivity and insurmountable binding kinetics, as exemplified by ACT-1016-0707, which exhibits slow receptor dissociation and sustained pharmacological activity [4] [10].

Properties

Product Name

LPA1 receptor antagonist 1

IUPAC Name

1-[4-[4-[4-methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]triazol-1-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid

Molecular Formula

C28H26N4O4

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C28H26N4O4/c1-18-25(29-27(35)36-19(2)20-6-4-3-5-7-20)32(31-30-18)24-14-10-22(11-15-24)21-8-12-23(13-9-21)28(16-17-28)26(33)34/h3-15,19H,16-17H2,1-2H3,(H,29,35)(H,33,34)/t19-/m1/s1

InChI Key

PXQUHYSYFWQRMF-LJQANCHMSA-N

Canonical SMILES

CC1=C(N(N=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CC4)C(=O)O)NC(=O)OC(C)C5=CC=CC=C5

Isomeric SMILES

CC1=C(N(N=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CC4)C(=O)O)NC(=O)O[C@H](C)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.